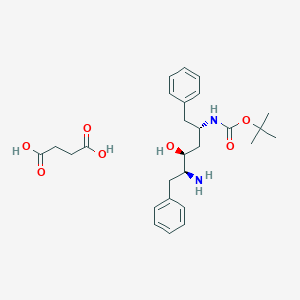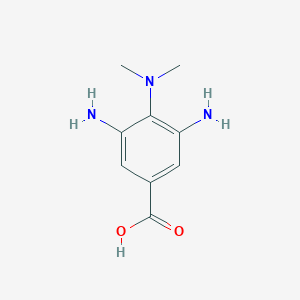
BDH succinate salt
Vue d'ensemble
Description
BDH succinate salt involves compounds where BDH (a term that may refer to a specific organic donor molecule in the context of chemical research) is combined with succinate, a dicarboxylate ion derived from succinic acid. This combination can lead to various coordination polymers and radical cation salts with distinct properties and applications, particularly in materials science and chemistry.
Synthesis Analysis
The synthesis of BDH succinate-based compounds can involve various methods, including slow diffusion techniques and reactions with specific metal ions. For instance, coordination polymers of Cd(II) have been synthesized using substituted bent N,N'-donor ligand and aliphatic dicarboxylate disodium succinate, showcasing a method to create porous 3D frameworks and 1D chain structures (Maity et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of BDH succinate salts reveals a variety of configurations, including 1D chain and 3D porous structures. Single-crystal X-ray diffraction analysis is commonly used to elucidate these structures, providing insights into their complex arrangements and the interactions between their components (Maity et al., 2015).
Chemical Reactions and Properties
BDH succinate salts engage in interesting chemical reactions, such as anion exchange properties and sorption of gases like CO2. These reactions underline the potential utility of these compounds in areas such as gas sorption and photoluminescence (Maity et al., 2015).
Physical Properties Analysis
The physical properties of BDH succinate salts, such as thermal stability and crystallinity, are crucial for their potential applications. Thermal gravimetric analysis (TGA) and powder X-ray diffraction (PXRD) studies help assess these properties, indicating the conditions under which these compounds maintain their integrity (Maity et al., 2015).
Chemical Properties Analysis
The chemical properties of BDH succinate salts, including their reactivity and interaction with other molecules, play a significant role in determining their applications. Studies on their anion exchange capabilities and responsiveness to external stimuli like light or temperature can provide valuable information for designing materials with specific functionalities (Maity et al., 2015).
Applications De Recherche Scientifique
β-Hydroxybutyrate in the Brain
- Specific Scientific Field: Neurochemical Research .
- Summary of the Application: βOHB, a ketone body, is oxidised as a brain fuel. Although its contribution to energy metabolism in the healthy brain is minimal, it has other direct and collateral effects which make it a molecule of interest for therapeutic purposes .
- Methods of Application or Experimental Procedures: βOHB can be produced in astrocytes from oxidation of fatty acids or catabolism of amino acids and is metabolised in the mitochondria of all brain cell types . The use of βOHB as a neurotherapeutic relies on increasing blood βOHB levels to encourage entry of βOHB to the brain .
- Results or Outcomes: βOHB possesses an intrinsic high heat of combustion, making it an efficient mitochondrial fuel, where it can alter the NAD + /NADH and Q/QH 2 couples and reduce production of mitochondrial reactive oxygen species . It can directly interact as a signalling molecule influencing opening of K + channels and regulation of Ca 2+ channels .
BDH in Butanol Production
- Specific Scientific Field: Industrial Biotechnology .
- Summary of the Application: Butanol dehydrogenase (BDH) plays a significant role in the biosynthesis of butanol in bacteria by catalyzing butanal conversion to butanol at the expense of the NAD(P)H cofactor . BDH is an attractive enzyme for industrial application in butanol production .
- Methods of Application or Experimental Procedures: In this study, it was found that Fusobacterium nucleatum YqdH (FnYqdH) converts aldehyde into alcohol by utilizing NAD(P)H, with broad substrate specificity toward aldehydes but not alcohols . An in vitro metal ion substitution experiment showed that FnYqdH has higher enzyme activity in the presence of Co 2+ .
- Results or Outcomes: The study provides insights into the molecular function of BDH, which remains largely uncharacterized .
βOHB in Neuroprotection
- Specific Scientific Field: Neurochemical Research .
- Summary of the Application: βOHB is an inhibitor of histone deacetylases resulting in upregulation of genes involved in protection against oxidative stress and regulation of metabolism . It interacts with an inflammasome in immune cells to reduce production of inflammatory cytokines and reduce inflammation .
- Methods of Application or Experimental Procedures: Use of βOHB as an efficient neurotherapeutic relies on increasing blood βOHB levels so as to encourage entry of βOHB to the brain .
- Results or Outcomes: Recent development and testing of esterified forms of βOHB have shown great promise, with the approach elevating plasma βOHB while allowing consumption of normal diet .
BDH in Bio-Based 2,3-Butanediol Production
- Specific Scientific Field: Industrial Biotechnology .
- Methods of Application or Experimental Procedures: Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD . Several fermentation processes have been tested using feedstocks such as starch, sugar, glycerol, and even lignocellulose as raw materials .
- Results or Outcomes: The construction of a demonstration plant that can annually produce around 300 tons of 2,3-BD is scheduled to be mechanically completed in Korea in 2019 .
Succinate Dehydrogenase in Bioenergetics
- Specific Scientific Field: Cellular and Molecular Life Sciences .
- Summary of the Application: Succinate dehydrogenase plays a key role in bioenergetics .
- Methods of Application or Experimental Procedures: The assembly of succinate dehydrogenase is a complex process that involves multiple steps .
- Results or Outcomes: Understanding the assembly of succinate dehydrogenase can provide insights into the regulation of energy metabolism .
Safety And Hazards
Propriétés
IUPAC Name |
butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t2*19-,20-,21-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGICBLJBHDBSG-VVQWQMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDH succinate salt | |
CAS RN |
183388-64-9 | |
| Record name | 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane hemisuccinate, (2S,3S,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183388649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE HEMISUCCINATE, (2S,3S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07J0Z39C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)





![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
